2-Amino-2-[3-chloro-5-(trifluoromethyl)phenyl]acetic acid
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Overview
Description
2-Amino-2-[3-chloro-5-(trifluoromethyl)phenyl]acetic acid is an organic compound with significant interest in various fields of scientific research. This compound is characterized by the presence of an amino group, a chloro group, and a trifluoromethyl group attached to a phenyl ring, along with an acetic acid moiety. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it valuable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-[3-chloro-5-(trifluoromethyl)phenyl]acetic acid typically involves multi-step organic reactions. One common method includes the halogenation of a suitable aromatic precursor followed by the introduction of the trifluoromethyl group. The amino group is then introduced through nucleophilic substitution reactions. The final step involves the formation of the acetic acid moiety through carboxylation reactions under controlled conditions.
Industrial Production Methods: Industrial production of this compound often employs catalytic processes to enhance yield and efficiency. The use of advanced catalysts and optimized reaction conditions, such as temperature and pressure, ensures the large-scale synthesis of high-purity this compound. Continuous flow reactors and automated systems are also utilized to streamline the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-2-[3-chloro-5-(trifluoromethyl)phenyl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The chloro and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines.
Scientific Research Applications
2-Amino-2-[3-chloro-5-(trifluoromethyl)phenyl]acetic acid has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research explores its potential as a pharmaceutical intermediate for drug development.
Industry: It is utilized in the production of agrochemicals and specialty chemicals due to its unique functional groups.
Mechanism of Action
The mechanism of action of 2-Amino-2-[3-chloro-5-(trifluoromethyl)phenyl]acetic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chloro and trifluoromethyl groups can enhance lipophilicity and membrane permeability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
- 2-Amino-3-chloro-5-(trifluoromethyl)pyridine
- 2-Amino-4-chloro-5-(trifluoromethyl)benzoic acid
- 2-Amino-3-chloro-4-(trifluoromethyl)phenylacetic acid
Comparison: Compared to similar compounds, 2-Amino-2-[3-chloro-5-(trifluoromethyl)phenyl]acetic acid is unique due to the specific positioning of its functional groups, which can influence its reactivity and interaction with other molecules. This uniqueness makes it particularly valuable for targeted applications in research and industry.
Properties
IUPAC Name |
2-amino-2-[3-chloro-5-(trifluoromethyl)phenyl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF3NO2/c10-6-2-4(7(14)8(15)16)1-5(3-6)9(11,12)13/h1-3,7H,14H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGXMPVZRXMKVHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)Cl)C(C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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